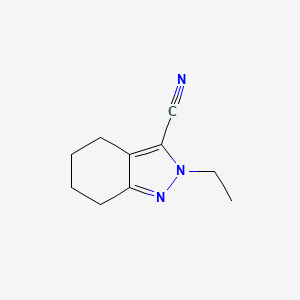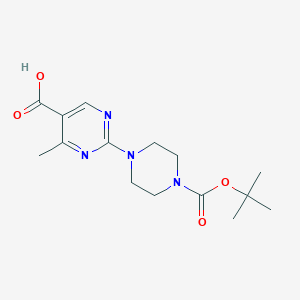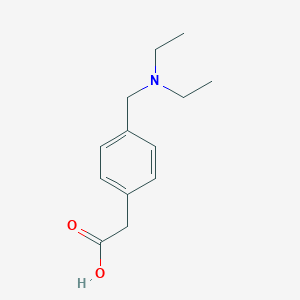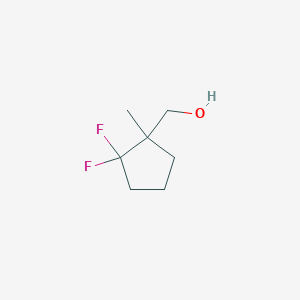![molecular formula C8H13N3O2S B1474756 3-(氨甲基)-2-甲基-2,4,6,7-四氢硫代吡喃并[4,3-c]吡唑-5,5-二氧化物 CAS No. 1785229-75-5](/img/structure/B1474756.png)
3-(氨甲基)-2-甲基-2,4,6,7-四氢硫代吡喃并[4,3-c]吡唑-5,5-二氧化物
描述
The compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are important in organic and medicinal chemistry due to their structural diversity and wide range of applications, including in the pharmaceutical industry .
Molecular Structure Analysis
Pyrazoles are composed of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of your compound would depend on the positions of the aminomethyl, methyl, and thiopyrano groups on the pyrazole ring.科学研究应用
绿色合成技术
杂环化合物如吡喃并[2,3-c]-吡唑和吡唑并[1,5-a]嘧啶已通过绿色、无溶剂的方法合成。这些化合物是通过乙酰乙酸乙酯、水合肼、醛或酮和丙二腈在不使用溶剂的情况下反应而获得的,展示了一种对杂环合成环境友好的方法 (Al-Matar 等,2010)。
结构表征和生物活性研究
吡唑衍生物通过光谱方法和单晶 X 射线晶体学进行结构表征一直是研究的一个关键领域。研究已经确定了这些化合物中抗肿瘤、抗真菌和抗菌活性的药效基团位点,为新治疗剂的开发做出了贡献 (Titi 等,2020)。
催化和合成应用
研究还集中在开发用于合成四氢苯并[b]吡喃和吡喃并[2,3-c]吡唑衍生物的新型非均相催化剂。使用负载的磷酸二氢铵作为催化剂例证了有效合成此类杂环化合物的进展 (Maleki & Ashrafi,2014)。
多组分反应的进展
多组分反应 (MCR) 已被探索用于合成双(吡唑基)甲烷衍生物,展示了从简单的起始材料创建复杂分子的效率。这一方法学进展导致了合成具有广泛生物活性的化合物,突出了杂环化合物的合成和应用多功能性 (Sadeghpour & Olyaei,2021)。
新合成和在药物化学中的应用
新型杂环化合物的合成及其抗菌活性的评估进一步例证了这些化合物在药物化学中的应用。新合成路线的开发和生物活性的评估有助于发现新的治疗剂 (Shamroukh 等,2007)。
作用机制
未来方向
The field of pyrazole synthesis has seen significant progress in recent years, with a focus on green methodologies and the development of eco-friendly and resource-efficient synthetic methodologies . Future research directions may include further exploration of the biological activities of pyrazoles and the development of new synthetic methods.
生化分析
Biochemical Properties
3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrazole derivatives are known to interact with enzymes such as p38MAPK and COX . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been shown to affect various cell types, including cancer cells, by modulating signaling pathways such as the MAPK pathway . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, altering the biochemical pathways. For example, pyrazole derivatives can bind to the active sites of enzymes, leading to competitive inhibition . Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their efficacy and potency . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that pyrazole derivatives can have a threshold effect, where a specific dosage is required to achieve the desired therapeutic outcome. Beyond this threshold, the compound may exhibit toxic effects, impacting the overall health of the animal models.
Metabolic Pathways
3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyrazole derivatives are known to affect the metabolism of other compounds by inhibiting or activating specific enzymes . These interactions can lead to changes in the concentration of metabolites, impacting the overall metabolic balance within the cells.
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . The distribution of pyrazole derivatives within the body can determine their efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of pyrazole derivatives can influence their interaction with biomolecules and their overall biochemical effects.
属性
IUPAC Name |
(2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11-8(4-9)6-5-14(12,13)3-2-7(6)10-11/h2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVFZDFJMLPZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



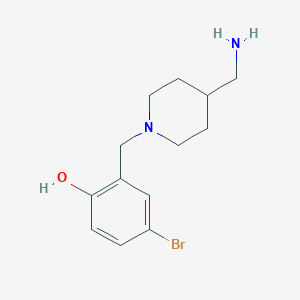
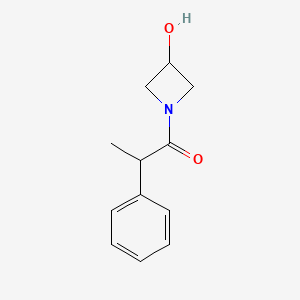

![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)
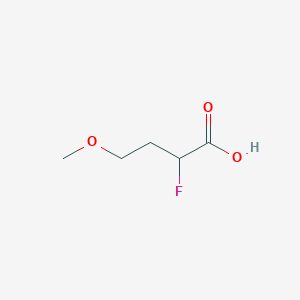


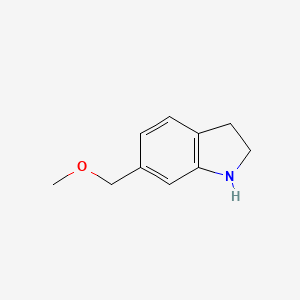
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)
